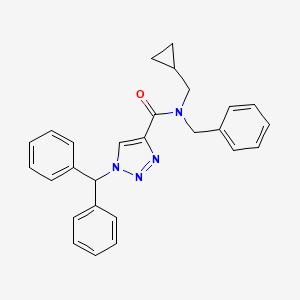![molecular formula C13H20ClNO2 B5975803 [4-(3-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride](/img/structure/B5975803.png)
[4-(3-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(3-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride, also known as DMBA-HCl, is a chemical compound that has gained significant attention in scientific research. It is a synthetic molecule that has been utilized in various fields of study, including pharmacology, toxicology, and cancer research. The purpose of
作用機序
The mechanism of action of [4-(3-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride involves its conversion to a reactive metabolite that can bind to DNA and cause mutations. The reactive metabolite is formed through the oxidation of [4-(3-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride by cytochrome P450 enzymes. The reactive metabolite can bind to DNA and cause mutations that can lead to tumor development. The mechanism of action of [4-(3-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride has been extensively studied and has provided valuable insights into the mechanisms of tumor development and progression.
Biochemical and Physiological Effects
[4-(3-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride has been shown to induce tumors in various organs, including the skin, lung, liver, and mammary gland. It has also been shown to cause DNA damage and mutations in experimental animals. [4-(3-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride has been shown to have a wide range of biochemical and physiological effects, including the induction of oxidative stress, inflammation, and cell death. The biochemical and physiological effects of [4-(3-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride have been extensively studied and have provided valuable insights into the mechanisms of tumor development and progression.
実験室実験の利点と制限
[4-(3-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride has several advantages for use in lab experiments. It is a well-characterized carcinogen that has been extensively studied in animal models. It is relatively easy to synthesize and has a high potency for inducing tumors. However, there are also limitations to its use in lab experiments. [4-(3-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride is a potent carcinogen that can be hazardous to handle, and its use requires appropriate safety precautions. In addition, its use in animal models can be expensive and time-consuming.
将来の方向性
There are several future directions for research on [4-(3-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride. One area of research is the development of new compounds that can inhibit the carcinogenic effects of [4-(3-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride. Another area of research is the identification of biomarkers that can predict the susceptibility of individuals to [4-(3-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride-induced tumors. Finally, there is a need for further research on the mechanisms of tumor development and progression induced by [4-(3-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride, which could lead to the development of new therapeutic strategies for cancer treatment.
Conclusion
In conclusion, [4-(3-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride is a synthetic molecule that has been widely used in scientific research. It is a potent carcinogen that has been used to study the mechanisms of tumor development and progression. The synthesis method of [4-(3-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride is relatively simple, and its scientific research applications are diverse. The mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of [4-(3-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride have been discussed in this paper. Future research on [4-(3-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride could lead to the development of new therapeutic strategies for cancer treatment.
合成法
[4-(3-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride is synthesized through a series of chemical reactions that involve the use of reagents and solvents. The synthesis method involves the reaction of 3-methoxyphenol with crotonaldehyde in the presence of a base catalyst. The resulting intermediate product is then reacted with dimethylamine and hydrochloric acid to produce [4-(3-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride. The synthesis method is relatively simple and has been described in detail in various scientific publications.
科学的研究の応用
[4-(3-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride has been widely used in scientific research due to its ability to induce tumors in experimental animals. It has been used as a carcinogen in various animal models to study the mechanisms of tumor development and progression. [4-(3-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride has also been used to study the effects of various compounds on tumor development and progression. In addition to its use as a carcinogen, [4-(3-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride has been used in toxicology studies to evaluate the toxicity of various compounds.
特性
IUPAC Name |
(E)-4-(3-methoxyphenoxy)-N,N-dimethylbut-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-14(2)9-4-5-10-16-13-8-6-7-12(11-13)15-3;/h4-8,11H,9-10H2,1-3H3;1H/b5-4+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFARHCFWJHEHIV-FXRZFVDSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CCOC1=CC=CC(=C1)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/COC1=CC=CC(=C1)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(3-methoxyphenoxy)-N,N-dimethylbut-2-en-1-amine;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-({[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]amino}methyl)-2-isopropoxyphenyl]methanol](/img/structure/B5975722.png)

![1-cyclohexyl-2-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5975726.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B5975734.png)
![2-[4-(4-fluorobenzyl)-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5975739.png)
![1-({3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)cyclopropanecarboxamide](/img/structure/B5975747.png)
![2-(4-methoxybenzyl)-8-(1H-pyrazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B5975760.png)
![{2-[(1H-indol-3-ylmethylene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B5975778.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-3-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B5975790.png)

![2-fluoro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5975795.png)

![6-ethyl-2-mercapto-3-(4-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5975812.png)
![N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-3-ethoxybenzohydrazide](/img/structure/B5975816.png)